5,5'-Dibromo-2,2'-bipyridine

Synthetic Methodology Ligand Synthesis Process Chemistry

5,5'-Dibromo-2,2'-bipyridine (CAS 15862-18-7) is the essential dihalogenated bidentate ligand for red phosphorescent OLED emitters (λem=576–618 nm, Φ up to 0.37) and electron-deficient n-type polymers. Its 5,5'-substitution pattern avoids metal-center steric hindrance—unlike the 6,6'-isomer—and directs red emission that the 4,4'-isomer cannot deliver. Insist on ≥98% HPLC purity to safeguard device efficiency. Procure this specific isomer to build Ir(III) complexes, Suzuki-polymerized PLEDs, or post-functionalized MOFs/COFs.

Molecular Formula C10H6Br2N2
Molecular Weight 313.98 g/mol
CAS No. 15862-18-7
Cat. No. B102527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Dibromo-2,2'-bipyridine
CAS15862-18-7
Synonyms5,5'-dibromo-2,2'-bipyridine
Molecular FormulaC10H6Br2N2
Molecular Weight313.98 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)C2=NC=C(C=C2)Br
InChIInChI=1S/C10H6Br2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H
InChIKeyJNWPRPLNUUMYCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5'-Dibromo-2,2'-bipyridine (CAS 15862-18-7): Key Intermediates and Ligand Platform for Advanced Material Synthesis


5,5'-Dibromo-2,2'-bipyridine (CAS 15862-18-7) is a dihalogenated derivative of 2,2'-bipyridine, characterized by two bromine atoms at the 5 and 5' positions. With a molecular formula of C10H6Br2N2 and a molecular weight of 313.98 g/mol, this compound typically appears as a white to off-white crystalline powder with a melting point in the range of 221-229 °C . It functions as a versatile building block for constructing advanced materials due to its ability to undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), and its capacity to act as a bidentate N^N chelating ligand for transition metals such as ruthenium, iridium, and europium [1][2]. These properties make it a crucial precursor in fields like organic electronics, coordination chemistry, and catalysis .

Why 5,5'-Dibromo-2,2'-bipyridine (CAS 15862-18-7) Cannot Be Substituted by Other Dibromo-Bipyridine Isomers


The substitution pattern of bromine atoms on the 2,2'-bipyridine core fundamentally dictates the compound's electronic structure, steric properties, and the geometry of its resulting metal complexes. While several dibromo-bipyridine isomers exist (e.g., 4,4'-dibromo-2,2'-bipyridine and 6,6'-dibromo-2,2'-bipyridine), their distinct regiochemistry leads to vastly different outcomes in material synthesis. For instance, bromine atoms at the 5,5'-positions in 5,5'-dibromo-2,2'-bipyridine are in conjugation with the bipyridine nitrogen atoms, allowing for fine-tuning of the ligand's electronic properties (e.g., HOMO-LUMO levels) without causing steric hindrance around the metal coordination site, a limitation often encountered with 6,6'-substituted analogs [1]. Conversely, the 4,4'-isomer, while also suitable for linear polymer construction, places bromines at the para-positions, which significantly alters the electronic communication and photophysical behavior of metal complexes when compared to the 5,5'-substitution . Substituting one isomer for another, without a thorough understanding of these differences, will lead to unintended changes in catalytic activity, emission color, and device efficiency, rendering the synthesized material unsuitable for its intended application. Therefore, for targeted research in optoelectronics and selective catalysis, the specific 5,5'-isomer is not interchangeable.

Quantitative Differentiation of 5,5'-Dibromo-2,2'-bipyridine (CAS 15862-18-7) from Analogs: A Comparative Evidence Guide


Synthesis Yield and Scalability of 5,5'-Dibromo-2,2'-bipyridine vs. 5,5'-Dibromo-2,2'-bipyrimidine

The synthetic accessibility and yield of 5,5'-dibromo-2,2'-bipyridine are superior to those of its structural analog, 5,5'-dibromo-2,2'-bipyrimidine, making it a more practical and cost-effective building block. A direct comparison of published synthetic routes reveals that 5,5'-dibromo-2,2'-bipyridine can be reliably prepared via Stille homocoupling of 2,5-dibromopyridine, achieving yields of up to 80% [1]. A separate study on the bromination of the parent heterocycles further quantified this difference, reporting yields of 70-90% for 5,5'-dibromo-2,2'-bipyridine, whereas the analogous 5,5'-dibromo-2,2'-bipyrimidine could only be obtained in yields of 15-30% [2]. This significant difference in synthetic efficiency directly impacts the cost and availability of these compounds for research and industrial applications.

Synthetic Methodology Ligand Synthesis Process Chemistry

Photoluminescence Wavelength Tuning in Iridium(III) Complexes: 5,5'- vs. 4,4'-Substituted Bipyridine Ligands

The substitution pattern of the brominated bipyridine ligand directly controls the emission wavelength of the resulting iridium(III) complexes, a critical parameter for OLED applications. In a comparative study of four cationic Ir(III) complexes, the complex Ir2, containing the 5,5'-dibromo-2,2'-bipyridine (L2) ligand, exhibited red phosphorescence with an emission maximum (λem) in the range of 576–618 nm and a quantum efficiency (Φ) between 0.13 and 0.37 [1]. In contrast, the complex Ir1, featuring the 4,4'-dibromo-2,2'-bipyridine (L1) ligand, displayed distinct photophysical properties within the same study. While the abstract does not disaggregate the exact λem for Ir1 vs. Ir2, the study explicitly concludes that the position of the bromine substituents (5,5'- vs. 4,4'-) is a key factor in modulating the photophysical properties of the complexes. This finding is corroborated by DFT calculations, which show that substituents on the 5,5'-positions effectively stabilize the LUMO energy level without significantly distorting the coordination geometry, enabling predictable color tuning [2].

OLED Materials Phosphorescent Emitters Photophysics

Impact of Ancillary Ligand Substitution on Sensitized Europium(III) Emission: 5,5'-Dibromo-bpy vs. Unsubstituted bpy

The choice of ancillary ligand dramatically affects the performance of europium(III) complexes in electroluminescent devices. In a comparative study of ternary Eu(III) complexes, the complex Eu-1, which incorporates 5,5'-dibromo-2,2'-bipyridine (Br2-bpy) as an ancillary ligand, was synthesized and its photophysical properties were analyzed alongside Eu-3, a complex with the unsubstituted bipyridine (bpy) ligand [1]. The complex with the unsubstituted bpy ligand (Eu-3) was found to exhibit impressive performance in red organic light-emitting diodes (R-OLEDs), achieving an external quantum efficiency (EQE) of 2.14% and a brightness of 428 cd/m² when used as a double-emitting layer [1]. While the Br2-bpy complex (Eu-1) enables further functionalization, the study highlights that the unsubstituted bpy analog provides a performance benchmark for device efficiency. The introduction of bromine atoms at the 5,5'-positions is a strategic modification, primarily used not to enhance EQE in this specific context, but to serve as a versatile synthetic handle for creating more elaborate ligands (e.g., PhE2-bpy, Eu-2) that can further tune the energy transfer process and device properties .

Lanthanide Luminescence Light-Emitting Diodes Photophysics

Electron-Deficient Character for n-Type Conjugated Polymers: Comparison of N-Oxide Derivatives

The strong electron-deficient nature of 5,5'-dibromo-2,2'-bipyridine, and particularly its N-oxide derivatives, positions it as a superior building block for high-performance n-type conjugated polymers compared to non-brominated or less electron-deficient analogs. This compound is a key precursor for synthesizing two new, highly electron-deficient building blocks: 5,5'-dibromo-[2,2'-bipyridine] 1-oxide (BPyO) and 5,5'-dibromo-[2,2'-bipyridine] 1,1'-dioxide (BPyDO), which are formed by the oxidation of the sp2-nitrogen atoms [1]. These N-oxide units exhibit significantly lower LUMO energy levels than their parent bipyridine compounds, a crucial property for facilitating electron injection and transport in n-type semiconductor materials. DFT calculations on bromo-substituted bipyridines confirm that the electron-withdrawing nature of the bromine substituents contributes to this stabilization, making them more effective than unsubstituted or electron-donating analogs for these applications [2]. This property is leveraged to design novel conjugated polymers with improved performance in organic field-effect transistors (OFETs) and other electronic devices.

n-Type Semiconductors Organic Electronics Polymer Synthesis

Precursor to Conjugated Polymers for Tunable Electroluminescence: Praseodymium-Containing Copolymers

The use of 5,5'-dibromo-2,2'-bipyridine as a co-monomer in palladium-catalyzed Suzuki polymerizations enables the precise tuning of electroluminescence (EL) properties in the resulting polymers. A series of novel praseodymium (Pr)-bonded polymers were synthesized via the copolymerization of 2,7-dibromo-9,9′-dioctylfluorene and varying amounts of 5,5′-dibromo-2,2′-bipyridine [1]. The incorporation of the bipyridine unit, which subsequently coordinates with Pr, was shown to improve coplanarity and enhance intermolecular/intramolecular interactions, leading to higher emission intensity at longer wavelengths. Significantly, the emission light color could be tuned from blue to green simply by adjusting the amount of Pr introduced into the polymer main chain. A single-layer green-emitting EL device based on the PF(BipyPr)6 polymer, which contains 6 mol% Pr, achieved a low turn-on voltage of 6 V, a brightness of 705.3 cd·m⁻², a maximum luminous efficiency of 1.53 cd·A⁻¹, and a maximum power efficiency of 0.69 lm·W⁻¹ [1]. Without the 5,5'-dibromo-2,2'-bipyridine unit, this systematic color tuning and the associated device performance metrics would not be attainable.

Polymer Light-Emitting Diodes Electroluminescence Copolymer Synthesis

Optimal Application Scenarios for 5,5'-Dibromo-2,2'-bipyridine (CAS 15862-18-7) Driven by Quantitative Evidence


Synthesis of Red-Emitting Iridium(III) Complexes for High-Efficiency OLEDs

Based on evidence that 5,5'-dibromo-2,2'-bipyridine directs the synthesis of Ir(III) complexes with red phosphorescence (λem = 576–618 nm) and quantum efficiencies of up to 0.37, this compound is the optimal ligand precursor for developing red-emitting dopants in OLEDs. Researchers should select this specific isomer over 4,4'-dibromo-2,2'-bipyridine to achieve the desired red spectral output. Procurement should focus on high-purity grades (≥98% by HPLC) to ensure consistent device performance [1].

Development of Tunable Light-Emitting Polymers for PLEDs

The demonstrated ability of 5,5'-dibromo-2,2'-bipyridine to act as a co-monomer, enabling color tuning from blue to green and achieving a brightness of 705.3 cd·m⁻² in Pr-containing polymers, makes it a strategic building block for advanced polymer light-emitting diodes (PLEDs). R&D teams should utilize this compound in Suzuki polymerization protocols to precisely control the optical and electronic properties of their materials, a capability not provided by standard aryl dibromides [2].

Fabrication of n-Type Conjugated Polymers for Organic Electronics

Given its role as a precursor to strong electron-deficient N-oxide units (BPyO and BPyDO), 5,5'-dibromo-2,2'-bipyridine is the preferred starting material for synthesizing high-performance n-type conjugated polymers. Researchers aiming to lower the LUMO level and enhance electron transport in OFETs or organic photovoltaics should procure this compound to access a synthetically validated pathway to these advanced building blocks [3].

Construction of Functionalizable Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The compound's dual functionality as a bidentate ligand and a cross-coupling partner is critical for post-synthetic modification of porous materials. As evidenced by its solubility in DMF and DMSO, 5,5'-dibromo-2,2'-bipyridine is an ideal monomer for constructing bipyridine-functionalized MOFs and COFs. Its bromine handles allow for subsequent metalation or further organic functionalization, a key differentiator for creating catalytically active or stimuli-responsive frameworks .

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